molecular formula C25H21N3O B3555997 2-phenyl-3-[4-(1-pyrrolidinylcarbonyl)phenyl]quinoxaline

2-phenyl-3-[4-(1-pyrrolidinylcarbonyl)phenyl]quinoxaline

Cat. No.: B3555997
M. Wt: 379.5 g/mol
InChI Key: LBZHJWNAAGKQIL-UHFFFAOYSA-N
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Description

“2-phenyl-3-[4-(1-pyrrolidinylcarbonyl)phenyl]quinoxaline” is a complex organic compound that contains a quinoxaline core, which is a type of heterocyclic compound . The molecule also includes a phenyl group and a pyrrolidinylcarbonyl group .


Synthesis Analysis

The synthesis of such compounds often involves the use of aryne chemistry . Aryne intermediates are one of the most important classes of organic species and are useful as substrates in various reactions for developing new synthetic methodologies . The synthesis of “this compound” could potentially involve the generation of aryne in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The molecule also contains a phenyl group and a quinoxaline core .


Chemical Reactions Analysis

The chemical reactions involving “this compound” could be diverse, given the presence of multiple reactive sites in the molecule . Arynes, for instance, are highly electrophilic and readily participate in reactions with reactants, giving addition and insertion type products with good yields and atom economy .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. The presence of a pyrrolidine ring could contribute to the stereochemistry of the molecule and increase its three-dimensional coverage due to the non-planarity of the ring .

Future Directions

The future directions for research on “2-phenyl-3-[4-(1-pyrrolidinylcarbonyl)phenyl]quinoxaline” could include further exploration of its synthesis methods, investigation of its potential biological activities, and study of its physicochemical properties .

Properties

IUPAC Name

[4-(3-phenylquinoxalin-2-yl)phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O/c29-25(28-16-6-7-17-28)20-14-12-19(13-15-20)24-23(18-8-2-1-3-9-18)26-21-10-4-5-11-22(21)27-24/h1-5,8-15H,6-7,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZHJWNAAGKQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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